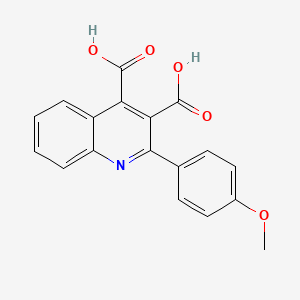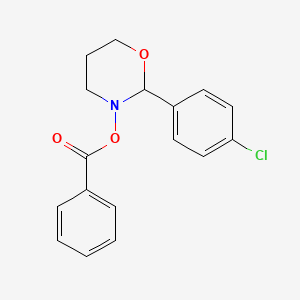
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is an organic compound that belongs to the class of oxazinanes This compound is characterized by the presence of a benzoyloxy group, a chlorophenyl group, and an oxazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-2-(4-chlorophenyl)ethanol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazinane ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzoyloxy and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxazinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazinane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane involves its interaction with specific molecular targets. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the oxazinane ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-4-substituted pyrazole derivatives: These compounds share the chlorophenyl group and have been studied for their antifungal and antitubercular activities.
4-Chlorophenyl isocyanide: This compound has similar structural features and has been studied for its adsorption properties on metal surfaces.
Uniqueness
3-(Benzoyloxy)-2-(4-chlorophenyl)-1,3-oxazinane is unique due to the presence of the oxazinane ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
88690-80-6 |
|---|---|
Fórmula molecular |
C17H16ClNO3 |
Peso molecular |
317.8 g/mol |
Nombre IUPAC |
[2-(4-chlorophenyl)-1,3-oxazinan-3-yl] benzoate |
InChI |
InChI=1S/C17H16ClNO3/c18-15-9-7-13(8-10-15)16-19(11-4-12-21-16)22-17(20)14-5-2-1-3-6-14/h1-3,5-10,16H,4,11-12H2 |
Clave InChI |
REMVCCYIQASGLC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(OC1)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



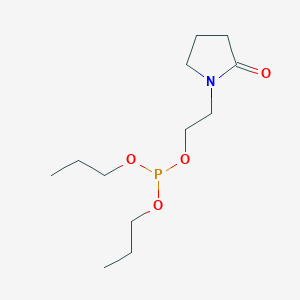
![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
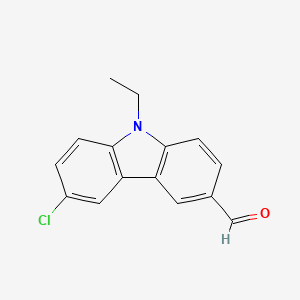
![3,9-Dioxa-15-azabicyclo[9.3.1]pentadeca-1(15),11,13-triene-4,8-dione](/img/structure/B14380476.png)
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
![3-[Hydroxy(phenyl)methylidene]-4,5-dioxooxolane-2-carboxylic acid](/img/structure/B14380487.png)
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
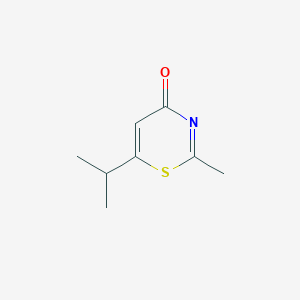
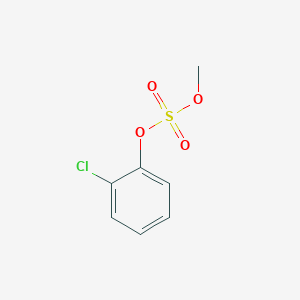
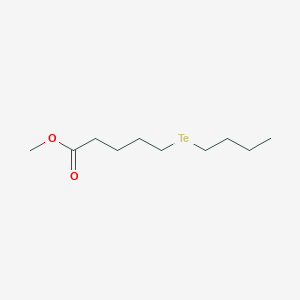
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
